REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[Na].Br[CH2:7][CH2:8][CH2:9]Br>>[CH2:1]([OH:4])[CH2:2][O:3][CH2:7][CH2:8][CH2:9][O:3][CH2:2][CH2:1][OH:4] |^1:4|
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
17.25 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
80.89 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated to 100° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Excess ethylene glycol then is removed by simple distillation under aspirator pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(COCCCOCCO)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 17.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |